2-methyl-2-(phenylsulfanyl)propanal O-methyloxime
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Overview
Description
2-Methyl-2-(phenylsulfanyl)propanal O-methyloxime is an organic compound characterized by the presence of a phenylsulfanyl group attached to a propanal structure, with an O-methyloxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-(phenylsulfanyl)propanal O-methyloxime typically involves the following steps:
Formation of 2-methyl-2-(phenylsulfanyl)propanal: This can be achieved through the reaction of 2-methylpropanal with phenylsulfanyl chloride in the presence of a base such as triethylamine.
Oximation: The resulting 2-methyl-2-(phenylsulfanyl)propanal is then reacted with methoxyamine hydrochloride in the presence of a base like sodium acetate to form the O-methyloxime derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(phenylsulfanyl)propanal O-methyloxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-2-(phenylsulfanyl)propanal O-methyloxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-2-(phenylsulfanyl)propanal O-methyloxime involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl group can interact with hydrophobic pockets, while the oxime group can form hydrogen bonds with active sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-(phenylsulfanyl)propanal: Lacks the O-methyloxime group, making it less reactive in certain chemical reactions.
2-Methyl-2-(phenylsulfanyl)propanal O-ethyloxime: Similar structure but with an ethyloxime group instead of a methyloxime group, which can affect its reactivity and interactions.
2-Methyl-2-(phenylsulfanyl)propanal O-butyloxime: Contains a butyloxime group, leading to different chemical and biological properties.
Uniqueness
2-Methyl-2-(phenylsulfanyl)propanal O-methyloxime is unique due to the presence of the methyloxime group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(E)-N-methoxy-2-methyl-2-phenylsulfanylpropan-1-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-11(2,9-12-13-3)14-10-7-5-4-6-8-10/h4-9H,1-3H3/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPUESXTQGSVCN-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=NOC)SC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(/C=N/OC)SC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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